molecular formula C28H26N2O7S B12165226 prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12165226
M. Wt: 534.6 g/mol
InChI Key: PLECVCQHPRJNJO-HZHRSRAPSA-N
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Description

Core Thiazolo[3,2-a]Pyrimidine Scaffold Analysis

The thiazolo[3,2-a]pyrimidine system is a bicyclic heterocycle formed by the fusion of a thiazole ring (five-membered, containing nitrogen and sulfur) and a pyrimidine ring (six-membered, with two nitrogen atoms). The bridgehead nitrogen atom at the ring junction is shared between both rings, conferring rigidity and planar aromaticity to the scaffold. Key features include:

  • Ring Fusion Geometry : The thiazole ring (positions 1–5) fuses with the pyrimidine ring (positions 6–10) such that the sulfur atom occupies position 1, and the bridgehead nitrogen resides at position 6.
  • Aromaticity and Electron Delocalization : The conjugated π-system across both rings enables resonance stabilization, with electron density distributed unevenly due to the electronegative nitrogen and sulfur atoms.
  • Functionalization Sites : Positions 2, 5, 6, and 7 are common sites for substitution, as seen in this compound’s 5-phenyl, 7-methyl, and 6-carboxylate groups.

Table 1: Key Bond Lengths and Angles in the Thiazolo[3,2-a]Pyrimidine Core

Parameter Value (Å or °) Source
C2–N6 (bridgehead) 1.35 Å Calculated
S1–C2 bond length 1.71 Å X-ray
N6–C7 bond angle 120° NMR

Properties

Molecular Formula

C28H26N2O7S

Molecular Weight

534.6 g/mol

IUPAC Name

prop-2-enyl (2E)-5-(4-acetyloxyphenyl)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H26N2O7S/c1-6-13-36-27(33)24-16(2)29-28-30(25(24)18-7-9-20(10-8-18)37-17(3)31)26(32)23(38-28)15-19-14-21(34-4)11-12-22(19)35-5/h6-12,14-15,25H,1,13H2,2-5H3/b23-15+

InChI Key

PLECVCQHPRJNJO-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C

Origin of Product

United States

Biological Activity

The compound prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazolo-pyrimidine core : This structure is often associated with various biological activities including anti-inflammatory and anticancer effects.
  • Acetyloxy and methoxy substituents : These functional groups may enhance the compound's solubility and biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth, such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent:

  • COX Inhibition : Similar compounds have been reported to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Thiazolo-Pyrimidine Derivatives :
    • Objective : To evaluate the anticancer activity of thiazolo-pyrimidine derivatives.
    • Findings : The study found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
    • : The presence of specific substituents significantly influenced the anticancer efficacy.
  • Inflammation Model Study :
    • Objective : To assess the anti-inflammatory effects of a related thiazolo-pyrimidine compound.
    • Findings : The compound demonstrated a significant reduction in edema in animal models when compared to control groups. The mechanism was attributed to COX-II inhibition and subsequent reduction in inflammatory cytokine levels .

Data Tables

Biological ActivityMechanismReference
AnticancerPI3K/Akt/mTOR inhibition
Anti-inflammatoryCOX-II inhibition
CytotoxicityInduction of apoptosis

Scientific Research Applications

Biological Activities

Preliminary studies suggest that this compound exhibits promising biological activities , particularly:

  • Anti-inflammatory properties : Its thiazolo-pyrimidine framework may inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Research indicates that compounds with similar structures have shown effectiveness in reducing inflammation and pain associated with various conditions .
  • Anticancer potential : The compound's ability to interact with biological targets suggests it may have anticancer properties. Studies are ongoing to evaluate its efficacy against different cancer cell lines and mechanisms of action.

Synthesis and Derivatives

The synthesis of prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves several steps that may vary based on reagents and conditions used. This complexity highlights the potential for creating derivatives with enhanced properties tailored for specific applications.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development, particularly in creating new anti-inflammatory and anticancer agents. Ongoing research aims to optimize its pharmacological profile through structural modifications.

Interaction Studies

Studies focusing on how this compound interacts with biological macromolecules utilize techniques such as:

  • Molecular docking : To predict binding affinities and orientations with target proteins.
  • Spectroscopic methods : To analyze conformational changes upon binding to biological targets.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Comparison with Similar Compounds

Substituent Variations

Key structural differences among analogues arise from substitutions on the benzylidene group (position 2) and the aryl/heteroaryl groups (position 5).

Compound ID Benzylidene Substituent Position 5 Substituent Ester Group Reference
Target Compound 2,5-Dimethoxy 4-(Acetyloxy)phenyl Prop-2-en-1-yl
Ethyl derivative () 2,4,6-Trimethoxy Phenyl Ethyl
Compound 11a () 2,4,6-Trimethyl 5-Methylfuran-2-yl Ethyl
Compound 11b () 4-Cyano 5-Methylfuran-2-yl Ethyl
Compound 3,4-Dimethoxy Thiophen-2-yl 2-Methoxyethyl

Key Observations :

  • The 2,5-dimethoxybenzylidene group in the target compound introduces asymmetry compared to the symmetric 2,4,6-trimethoxy or 2,4,6-trimethyl groups in analogues .

Example :

  • The ethyl analogue () was synthesized in 78% yield via 8–10 h reflux .
  • Compound 11a () achieved 68% yield under similar conditions .

Target Compound Synthesis :
While explicit data are unavailable, its synthesis likely follows conventional methods due to structural similarities. Microwave-assisted approaches could optimize its yield .

Physicochemical Properties

Melting Points and Stability

Compound ID Melting Point (°C) Notable Stability Features Reference
Target Compound Not reported Expected higher solubility due to acetyloxy group
Ethyl derivative () 427–428 Stabilized by C–H···O hydrogen bonds
Compound 11a () 243–246 High symmetry (2,4,6-trimethyl) enhances crystallinity
Compound 11b () 213–215 Lower symmetry (4-cyano) reduces packing efficiency

Key Observations :

  • The acetyloxy group in the target compound may lower melting points compared to methoxy analogues due to reduced crystallinity .
  • C–H···O hydrogen bonds in ’s crystal structure enhance thermal stability .

Spectral and Crystallographic Insights

NMR and IR Data

  • IR : All compounds show ν(CN) ~2,220 cm⁻¹ and ν(CO) ~1,710 cm⁻¹ . The target compound’s acetyloxy group may introduce additional ν(C=O) at ~1,740 cm⁻¹.
  • ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, while acetyloxy protons appear at δ 2.1–2.3 ppm .

Crystal Packing

  • The ethyl derivative () exhibits a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between thiazolopyrimidine and benzene rings .
  • C–H···O interactions form infinite chains along the c-axis, a feature likely replicated in the target compound due to its acetyloxy group .

Preparation Methods

Biginelli Condensation

A mixture of 4-(acetyloxy)benzaldehyde , thiourea , and ethyl acetoacetate undergoes cyclocondensation in the presence of NH₄Cl or iodine as catalysts. For example:

  • Reagents : 4-(Acetyloxy)benzaldehyde (5 mmol), thiourea (7.5 mmol), ethyl acetoacetate (5 mmol), NH₄Cl (0.8 mmol).

  • Conditions : Heated at 100°C for 3 hours in ethanol.

  • Product : 5-[4-(Acetyloxy)phenyl]-7-methyl-3,4-dihydropyrimidine-2(1H)-thione (yield: 65–70%).

Cyclization to Thiazolo[3,2-a]pyrimidine

The dihydropyrimidine-thione intermediate reacts with ethyl chloroacetate or 1,2-dibromoethane to form the fused thiazole ring:

  • Reagents : Ethyl chloroacetate (1.2 eq), K₂CO₃ (2 eq).

  • Conditions : Reflux in DMF at 90°C for 3 hours.

  • Product : Ethyl 7-methyl-5-[4-(acetyloxy)phenyl]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 68–75%).

Propargyl Esterification

The final acylation step introduces the prop-2-en-1-yl group via a Mitsunobu reaction or direct esterification:

Mitsunobu Reaction

  • Reagents : Thiazolopyrimidine carboxylic acid (1 mmol), propargyl alcohol (1.5 mmol), diethyl azodicarboxylate (DEAD, 1.2 mmol), triphenylphosphine (1.2 mmol).

  • Conditions : Stirred in THF at 25°C for 12 hours.

  • Product : Prop-2-en-1-yl ester derivative (yield: 82–87%).

Direct Acylation

  • Reagents : Acid chloride intermediate, propargyl alcohol, pyridine.

  • Conditions : Reflux in dichloromethane for 4 hours.

Optimization and Alternative Methods

One-Pot Synthesis

A patent (CN103012440A) describes a streamlined approach using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as green catalysts:

  • Reagents : 2-Aminothiazole, 4-(acetyloxy)benzaldehyde, methyl acetoacetate, ionic liquid.

  • Conditions : Ethanol, reflux for 8 hours.

  • Yield : 86%.

Enzymatic Cyclization

A laccase-mediated method offers mild conditions for arylidene formation:

  • Catalyst : Myceliophthora thermophila laccase (5,000 U).

  • Conditions : Air atmosphere, 25°C, 4 hours.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.54 (s, 3H, CH₃), 3.93 (s, 3H, OCH₃), 5.79 (d, 1H, C5-H), 7.15–8.20 (m, aromatic H).

  • IR : 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).

Crystallography

Single-crystal X-ray studies confirm the E-configuration of the benzylidene group and planarity of the thiazolopyrimidine core.

Comparative Analysis of Methods

Method Yield Conditions Catalyst Reference
Biginelli + Cyclization68–75%Reflux, DMFK₂CO₃
One-Pot Ionic Liquid86%Reflux, ethanol[bmim]Cl
Enzymatic Arylation72%25°C, aqueousLaccase
Mitsunobu Esterification82–87%THF, 25°CDEAD/PPh₃

Challenges and Limitations

  • Stereoselectivity : The Claisen-Schmidt step may yield Z/E isomers , requiring chromatographic separation.

  • Solvent Use : Traditional methods employ DMF or THF, posing environmental concerns.

  • Scalability : Enzymatic methods face challenges in large-scale production due to enzyme costs .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization and condensation. Key steps include:

  • Intramolecular cyclization under reflux with glacial acetic acid and acetic anhydride (1:1 v/v) to form the thiazolo[3,2-a]pyrimidine core .
  • Benzylidene incorporation via Knoevenagel condensation, requiring precise temperature control (80–100°C) and catalytic sodium acetate to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol/ethyl acetate mixtures are optimal for recrystallization . Yield optimization (typically 70–78%) depends on maintaining anhydrous conditions and reaction time (8–10 hours) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., acetyloxy at C4, dimethoxy at C2/C5 of the benzylidene group) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 578.2) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration of the benzylidene group) and dihedral angles between aromatic systems .
  • HPLC : Monitors purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What structural features influence the compound’s physicochemical properties?

  • The thiazolo[3,2-a]pyrimidine core provides rigidity, while the 2,5-dimethoxybenzylidene group enhances π-π stacking potential .
  • The acetyloxy group at C4 increases lipophilicity (logP ~3.2), impacting membrane permeability .
  • Methyl groups at C7 and C6-carboxylate improve metabolic stability by reducing cytochrome P450 interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

  • Substituent variation : Systematically replace the 2,5-dimethoxybenzylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess bioactivity shifts .
  • Positional isomerism : Compare para- vs. meta-substituted acetyloxy phenyl groups using molecular docking to quantify binding affinity differences (e.g., ΔG = ±1.2 kcal/mol) .
  • Pharmacophore mapping : Use QSAR models to correlate substituent electronegativity with anti-inflammatory IC₅₀ values .

Q. How can contradictions in biological activity data be resolved?

  • Assay standardization : Re-evaluate conflicting cytotoxicity data (e.g., IC₅₀ = 5 µM vs. 20 µM) under uniform conditions (e.g., 48-hour exposure, MTT assay) .
  • Metabolic interference : Test metabolites (e.g., hydrolyzed acetyloxy to hydroxyl) using liver microsomes to identify false negatives .
  • Target selectivity profiling : Screen against kinase panels (e.g., 200+ kinases) to distinguish off-target effects from true mechanism-of-action .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for large-scale separation .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 benzaldehyde:core ratio) and introduce flow chemistry to reduce dimerization .
  • Crystallization consistency : Use seeding techniques with pre-characterized crystals to ensure batch-to-batch polymorph uniformity .

Methodological Guidance Tables

Q. Table 1: Key Reaction Conditions for Benzylidene Incorporation

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°C>70% yield at 90°C
SolventAcetic acid/anhydrideMinimizes hydrolysis
CatalystSodium acetate (1.5 eq)Reduces side products

Q. Table 2: Substituent Effects on Bioactivity

SubstituentLogPIC₅₀ (Anti-inflammatory)SAR Insight
2,5-Dimethoxy3.28.2 µMEnhanced π-stacking
4-Nitro3.815.4 µMElectron withdrawal reduces binding
4-Dimethylamino2.75.1 µMImproved solubility

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